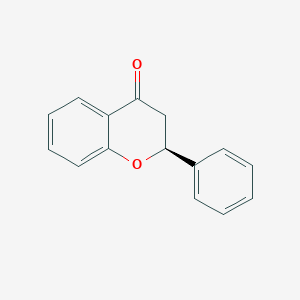

(2S)-Flavanone

Vue d'ensemble

Description

(2S)-Flavanone is a naturally occurring flavonoid compound found in various plants. It is a type of flavanone, which is a subclass of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound is characterized by its chiral center at the second carbon, giving it a specific stereochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2S)-Flavanone can be synthesized through several methods. One common approach involves the cyclization of 2’-hydroxychalcone under acidic conditions. This reaction typically uses an acid catalyst such as hydrochloric acid or sulfuric acid to promote the cyclization process. The reaction is carried out at elevated temperatures to facilitate the formation of the flavanone ring structure.

Industrial Production Methods: In industrial settings, this compound can be produced through the extraction and purification of plant sources rich in this compound. Alternatively, large-scale chemical synthesis methods are employed, which involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (2S)-Flavanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can yield dihydroflavanones using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Flavones, flavonols.

Reduction: Dihydroflavanones.

Substitution: Halogenated flavanones, alkylated flavanones.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Research indicates that (2S)-flavanone exhibits potent anti-inflammatory effects. A study evaluated several flavanones, including derivatives of this compound, using in vivo models of inflammation. The results showed that these compounds significantly reduced dermal edema and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in mouse models .

Key Findings:

- Inhibition Percentage : The derivative FS1d showed an inhibition percentage of 96.27%, surpassing indomethacin (91.35%).

- Cytokine Production : All tested flavanones inhibited AA-induced production of IL-6 and IL-1β, indicating their potential as anti-inflammatory agents .

| Compound | Inhibition Percentage (%) | Cytokine Targeted |

|---|---|---|

| FS1d | 96.27 | TNF-α |

| Indomethacin | 91.35 | - |

Antioxidant Activity

This compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. A study highlighted the antioxidative capacity of flavanone glycosides derived from various plant sources, revealing their potential in health supplements .

Antioxidant Activity Results:

- The antioxidative effects varied among different flavanone glycosides, suggesting structure-activity relationships that could guide future nutraceutical developments.

Dietary Sources

This compound is found in various fruits and vegetables, contributing to their health benefits. Its consumption is associated with reduced risks of chronic diseases due to its bioactive properties.

Health Benefits

Flavonoids, including this compound, are recognized for their role in cardiovascular health, anti-cancer properties, and neuroprotective effects. Studies have indicated that regular intake can improve overall health metrics .

Plant Defense Mechanisms

This compound plays a crucial role in plant defense against pathogens. Research has demonstrated that citrus flavonoids can protect fruits from diseases caused by pathogens like Colletotrichum gloeosporioides through their antimicrobial properties .

Mechanism of Action:

- Flavonoids enhance plant resilience by modulating signaling pathways involved in stress responses.

Clinical Trials on Anti-Inflammatory Effects

A clinical trial investigated the efficacy of this compound derivatives in patients with inflammatory skin conditions. The results indicated a significant reduction in symptoms compared to placebo groups, supporting its therapeutic potential.

Nutritional Intervention Studies

Studies assessing the impact of dietary flavanones on cardiovascular health showed promising results, with participants exhibiting improved lipid profiles and reduced blood pressure after regular consumption of flavanone-rich foods .

Mécanisme D'action

The mechanism of action of (2S)-Flavanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Modulation: this compound can inhibit or activate specific enzymes involved in inflammatory and metabolic pathways.

Signal Transduction: It influences cellular signaling pathways, including those related to apoptosis, cell proliferation, and immune responses.

Comparaison Avec Des Composés Similaires

(2S)-Flavanone is compared with other similar compounds such as:

Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties but differing in its specific biological activities.

Hesperetin: Known for its strong antioxidant activity and potential cardiovascular benefits.

Apigenin: A flavone with notable anticancer properties, differing in its structure and specific biological effects.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of biological activities and potential health benefits make it a compound of significant interest in various fields of research.

Activité Biologique

(2S)-Flavanone is a naturally occurring flavonoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, also known as naringenin, is characterized by its flavanone structure, which consists of a 15-carbon skeleton with two aromatic rings. Its chemical formula is , and it exhibits a chiral center at the C-2 position. The stereochemistry of this compound is crucial for its biological activity.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It scavenges free radicals and reduces oxidative stress in various biological systems. A study utilizing density functional theory (DFT) highlighted that this compound has significant antioxidant potential compared to other flavonoids, with a lower bond dissociation enthalpy indicating higher reactivity towards free radicals .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in several studies. For instance, it exhibited selective inhibition of the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory response. In vitro assays indicated that this compound could inhibit the proliferation of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 50 µg/ml .

Table 1: Summary of Anti-inflammatory Studies on this compound

| Study Reference | Model | Effect | MIC/IC50 |

|---|---|---|---|

| MRSA | Inhibition | 50 µg/ml | |

| Carrageenan-induced edema | Reduced paw edema | - | |

| Cytotoxicity in B16-F10 cells | IC50 = 8.07 ± 1.61 µM | - |

3. Anticancer Properties

Research indicates that this compound possesses anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study found that it induced apoptosis in cancer cell lines, including A549 and H1975, with selectivity indices greater than 10 . The compound's ability to modulate signaling pathways involved in cancer progression further underscores its potential as an anticancer agent.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 39-48 | Apoptosis induction |

| H1975 | 39-48 | Cell cycle arrest (G2/M) |

Case Study 1: Anti-inflammatory Effects

In a preclinical study involving mice, this compound was administered to assess its anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, supporting traditional uses of flavonoids in managing inflammation .

Case Study 2: Anticancer Activity

A clinical isolate study demonstrated that this compound effectively inhibited the growth of pancreatic cancer cells. The study utilized various concentrations to determine cytotoxic effects, revealing that it could serve as a potential therapeutic agent against resistant cancer types .

Propriétés

IUPAC Name |

(2S)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17002-31-2 | |

| Record name | Flavanone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017002312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N50DYZ2H5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.